molecular formula C16H17F3N4S B6020425 5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B6020425
M. Wt: 354.4 g/mol
InChI Key: COPXCQXDBIJBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and contains a thiol group, which makes it an excellent candidate for various chemical reactions. In

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol in lab experiments include its potential as an anticancer and antimicrobial agent, its low toxicity, and its well-tolerated nature. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research and development of 5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new anticancer and antimicrobial agents based on the structure of this compound. Another direction is the optimization of the synthesis method to obtain higher yields and purity of the final product. Further studies are also needed to fully understand the mechanism of action and pharmacokinetics of this compound.

Synthesis Methods

The synthesis of 5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol can be achieved through a multistep process. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexylamine to form the corresponding imine. The imine is then reacted with thiosemicarbazide to form the desired triazole-thiol compound. The synthesis method has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been studied for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-cyclohexyl-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4S/c17-16(18,19)13-9-5-4-8-12(13)10-20-23-14(21-22-15(23)24)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXCQXDBIJBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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